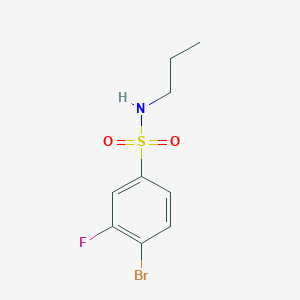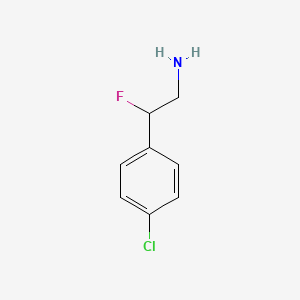
2-(4-クロロフェニル)-2-フルオロエタン-1-アミン
概要
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
抗菌剤開発
2-(4-クロロフェニル)-2-フルオロエタン-1-アミン: は、新規抗菌剤の開発において潜在的な用途を有しています。 この化合物の構造は、細菌(グラム陽性菌およびグラム陰性菌)と真菌種に対する有望な抗菌活性を有する誘導体の合成における構成要素として使用できます 。これらの誘導体は、薬剤耐性病原体に対抗するように設計することができ、現代の医療における重要なニーズに対応しています。
抗がん研究
この化合物は、抗がん研究においても役割を果たす可能性があります。 その誘導体は、特にエストロゲン受容体陽性ヒト乳がん細胞株(MCF7)に対する抗増殖特性について研究されてきました 。これらの誘導体は、がん細胞の増殖を阻害することにより、新しいがん治療法の開発に貢献する可能性があります。
分子モデリング
分子モデリングの分野では、2-(4-クロロフェニル)-2-フルオロエタン-1-アミンは、潜在的な医薬品化合物の結合モードと有効性を予測するモデルを作成するために使用できます 。これは、合理的な創薬にとって重要であり、研究者は合成および試験の前に、生物学的標的との相互作用をシミュレートして最適化することができます。
合成化学
この化合物は、合成化学における汎用性の高い中間体として役立ちます。 これは、医薬品および農薬の開発において不可欠なさまざまなヘテロ環式化合物を合成するために使用できます。他の有機分子との反応性は、幅広い新規化合物を生成する可能性を開きます。
生化学的研究
2-(4-クロロフェニル)-2-フルオロエタン-1-アミン: は、その生理学的効果を調査するための生化学的研究で使用できます。 研究では、同様の化合物が抗炎症作用と抗酸化作用を示すことが示されており、これは慢性疾患の治療に役立つ可能性があります.
高分子科学
最後に、この化合物のユニークな特性により、重合剤として機能する可能性があります。 これは、耐久性の向上や特殊な機能など、特定の特性を持つ新しいタイプのポリマーを作成するために使用できる可能性があります.
作用機序
2-CPFEA has been found to inhibit AChE through a mechanism known as “hydrophobic binding”. In this mechanism, the compound binds to the active site of AChE and blocks the enzyme’s ability to catalyze the breakdown of acetylcholine. This inhibition of AChE by 2-CPFEA can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects depending on the concentration of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CPFEA depend on the concentration of the compound. At low concentrations, it has been found to have a stimulatory effect on the central nervous system, leading to increased alertness and focus. At higher concentrations, it has been found to have a sedative effect, leading to decreased alertness and focus. In addition, 2-CPFEA has been found to have an analgesic effect, leading to decreased sensitivity to pain.
実験室実験の利点と制限
One of the main advantages of using 2-CPFEA in laboratory experiments is that it is relatively easy to synthesize. This makes it an ideal compound for use in research, as it can be easily synthesized in a variety of concentrations. However, there are some limitations to using 2-CPFEA in laboratory experiments. For example, the compound is relatively unstable, meaning that it can degrade over time if not stored properly. Additionally, the compound is not water-soluble, making it difficult to use in aqueous solutions.
将来の方向性
There are a variety of potential future directions for research into 2-CPFEA. One potential direction is to further explore the compound’s mechanism of action, in order to better understand how it affects the body. Additionally, further research could be done to explore the compound’s potential applications in drug discovery, as well as its potential therapeutic uses. Finally, further research could be done to explore the compound’s potential interactions with other compounds, in order to better understand its effects on the body.
Safety and Hazards
特性
IUPAC Name |
2-(4-chlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPQRRVGKFBZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)
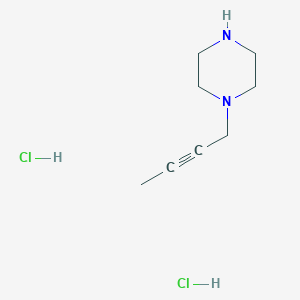
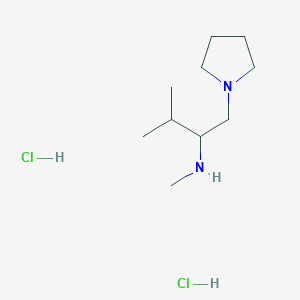
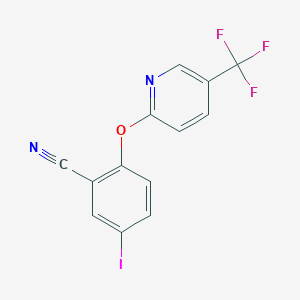
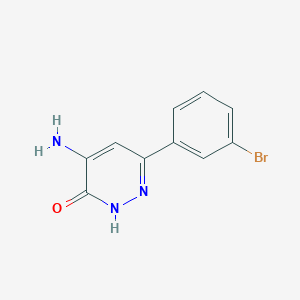
amine](/img/structure/B1473518.png)
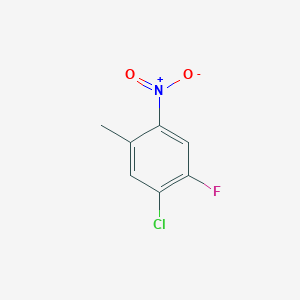
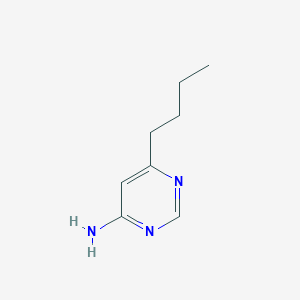
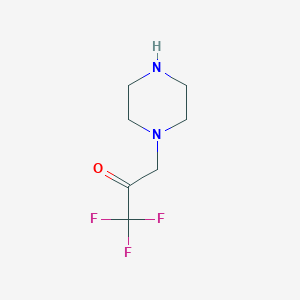
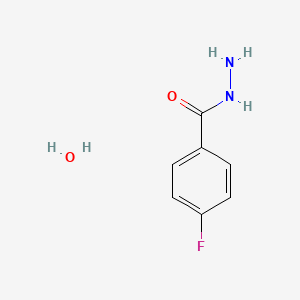
![(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473527.png)
![[1-(2,2-Dimethylpropyl)azetidin-3-yl]methanol](/img/structure/B1473528.png)

